4-Chloro-4-ethynylheptane

Description

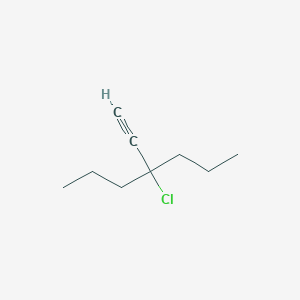

4-Chloro-4-ethynylheptane (hypothetical structure: C₉H₁₃Cl) is a branched alkane featuring a chlorine atom and an ethynyl group (C≡CH) at the fourth carbon of a seven-carbon chain. The ethynyl group introduces a rigid triple bond, which likely increases reactivity and alters molecular geometry compared to methyl-substituted analogs.

Properties

CAS No. |

61822-32-0 |

|---|---|

Molecular Formula |

C9H15Cl |

Molecular Weight |

158.67 g/mol |

IUPAC Name |

4-chloro-4-ethynylheptane |

InChI |

InChI=1S/C9H15Cl/c1-4-7-9(10,6-3)8-5-2/h3H,4-5,7-8H2,1-2H3 |

InChI Key |

GQCJKMWBMMILDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C#C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 4-Chloro-4-methylheptane (C₈H₁₇Cl)

Molecular Formula: C₈H₁₇Cl Average Mass: 148.674 g/mol Monoisotopic Mass: 148.101878 g/mol Key Features:

- Chlorine and methyl groups at the 4th carbon.

- Higher stability due to the absence of a reactive triple bond.

- Boiling point and solubility influenced by nonpolar methyl substitution .

Positional Isomers: 3-Chloro-3-methylheptane and Others

Evidence lists positional isomers such as 3-chloro-3-methylheptane and 2-chloro-2-methylheptane . These isomers differ in:

- Steric effects : Central substitution (e.g., 4-chloro) reduces steric hindrance compared to terminal substitution.

- Reactivity : Chlorine at secondary carbons (e.g., 3rd position) may undergo elimination (E2) more readily than at tertiary positions.

Functional Group Variations: Ethynyl vs. Methyl

- Reactivity : Ethynyl groups participate in cycloadditions (e.g., Huisgen reactions) and metal-catalyzed couplings, unlike inert methyl groups.

- Thermal Stability : Ethynyl-containing compounds are generally less thermally stable due to strained triple bonds.

Data Table: Comparative Properties of Chloroalkanes

*Hypothetical data based on structural extrapolation.

Research Findings and Limitations

- Synthesis Challenges: Ethynyl groups require specialized conditions (e.g., Sonogashira coupling), unlike methyl groups introduced via Friedel-Crafts alkylation .

- Spectroscopic Differences : Ethynyl C≡CH exhibits distinct IR absorption (~3300 cm⁻¹ for ≡C-H stretch) vs. methyl C-H (~2800–3000 cm⁻¹).

- Evidence Gaps: No direct data exists for this compound; comparisons rely on methyl-substituted analogs and general alkyne chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.